3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCLHBSRFDUBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanopyridine in the presence of a base, such as sodium ethoxide, to form the triazole ring. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Corresponding carboxylate or ketone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it has been shown to inhibit certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent cell death. The compound’s anti-inflammatory effects may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Carboxylic Acid Derivatives
Modifications to the carboxylic acid group at position 8 alter solubility and bioactivity:
Key Observations :
- Carboxylic Acid vs. Ester : The -COOH group enhances solubility (~50 mg/mL in water) but may reduce oral bioavailability due to ionization. Esters (e.g., ethyl) are more lipophilic but prone to hydrolysis .
Biological Activity
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure consists of a triazole ring fused with a pyridine moiety and a carboxylic acid functional group. This unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown selective activity against bacterial strains.
- Cytotoxicity : Studies have demonstrated that certain triazolo-pyridine derivatives can inhibit cancer cell proliferation.
- Neurological Effects : Positive allosteric modulation of metabotropic glutamate receptors has been observed in related compounds, suggesting potential applications in treating neurological disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Allosteric Modulation : It acts as a positive allosteric modulator at metabotropic glutamate receptors, which are implicated in various neurological conditions .
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific kinases involved in cellular signaling pathways .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Studies : A study reported that certain triazolo-pyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
- Cytotoxicity Assays : In vitro assays indicated that this compound showed cytotoxic effects on various cancer cell lines. For instance:
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid?
The compound is typically synthesized via multi-step procedures involving cyclization reactions. For example, a common method involves reacting 2-aminopyridine-3-carboxylic acid derivatives with cyclizing agents like cyclohexyl isocyanate in ethanol, yielding triazolopyridine intermediates . Oxidative ring closure using sodium hypochlorite in ethanol has also been reported as a greener alternative, achieving 73% yield under mild conditions . Key steps often include purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming molecular geometry. For example, bond lengths and dihedral angles (e.g., carboxylate group twisted at 55.6° from the triazolopyridine plane) have been validated using single-crystal diffraction . Complementary techniques include:
- NMR : and NMR to confirm substituent positions (e.g., ethyl ester protons at δ 1.37 ppm) .
- Mass spectrometry : High-resolution EI-MS to verify molecular ions (e.g., [M] at m/z 271.1065) .
- IR spectroscopy : Peaks for carbonyl (1704 cm) and azide (2143 cm) groups .
Q. What biological activities have been reported for this compound?
Derivatives exhibit diverse bioactivities:
- Anticancer : Triazolopyridine-carboxylic acid analogs show cytotoxicity against human cancer cell lines via tubulin inhibition .
- Antimicrobial : Iodine(III)-mediated derivatives demonstrate antibacterial activity against S. aureus (MIC: 8–32 µg/mL) .
- Antitubercular : Some analogs inhibit Mycobacterium tuberculosis at IC values <10 µM . Note: Certain derivatives lack expected activity (e.g., antispasmodic effects), highlighting structure-activity nuances .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Reagent selection : Use excess azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) to drive cyclization efficiency .
- Purification : Dry-load flash chromatography (e.g., cyclohexane/ethyl acetate gradients) improves recovery of polar intermediates .
- Solvent choice : Ethanol or DMF enhances reaction homogeneity for heterocycle formation .
Q. What strategies resolve contradictions in bioactivity data?
Discrepancies (e.g., antispasmodic inactivity vs. anticancer efficacy) may arise from:
- Substituent effects : The ethyl group at position 3 enhances lipophilicity, affecting membrane permeability .
- Assay conditions : Varying cell lines (e.g., BEAS-2B vs. HeLa) or incubation times alter sensitivity .
- Metabolic stability : Carboxylic acid metabolites (detected via HPLC in urine) may lack parental compound activity .
Q. How can computational modeling guide derivative design?
- Docking studies : Predict binding to targets like tubulin or bacterial enzymes using crystal structures (e.g., PDB: 1SA0) .
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with antimicrobial potency .
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., TPSA <90 Å for BBB penetration) .
Q. What analytical methods quantify the compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
